Methyl 6-bromonicotinate
Overview
Description
Methyl 6-bromonicotinate, with the molecular formula C7H6BrNO2, is a widely used chemical reagent in organic synthesis. It is particularly valuable in the synthesis of various heterocyclic compounds. This compound is often used as a starting material for synthesizing nicotinic acid derivatives and pyridine-based ligands.
Mechanism of Action
Target of Action
Methyl 6-bromonicotinate is a potential hypolipidemic agent . It is a nicotinic acid analog , which suggests that it may target the same receptors as nicotinic acid, namely the G protein-coupled receptors involved in the regulation of lipid metabolism .
Mode of Action
This suggests that it may inhibit the breakdown of fats, thereby reducing the levels of free fatty acids in the bloodstream .
Biochemical Pathways
Nicotinic acid is known to play a role in the metabolism of lipids and carbohydrates, and it is a precursor to the coenzymes NAD+ and NADP+, which are involved in numerous metabolic reactions .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role as a hypolipidemic agent . By affecting free fatty acid mobilization, it could potentially reduce lipid levels in the bloodstream, which may have beneficial effects on cardiovascular health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature variations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromonicotinate can be synthesized through the esterification of 6-bromonicotinic acid. One common method involves the reaction of 6-bromonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of oxalyl chloride and dichloromethane. The 6-bromonicotinic acid is first converted to its acid chloride derivative using oxalyl chloride, followed by esterification with methanol. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromonicotinate undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom in the compound can be substituted with other functional groups through electrophilic substitution reactions.
Reduction: The compound can be reduced to form different derivatives.
Oxidation: Oxidation reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Electrophilic Substitution: Various substituted pyridine derivatives.
Reduction: Reduced forms of the original compound with different functional groups.
Oxidation: Oxidized derivatives with modified functional groups.
Scientific Research Applications
In Chemistry: Methyl 6-bromonicotinate is a valuable building block in organic synthesis. It is used to introduce various functional groups through electrophilic substitution reactions, constructing structurally diverse organic molecules .
In Biology and Medicine: In medicinal chemistry, this compound is a key precursor in the synthesis of potential hypolipidemic drugs. These drugs help regulate cholesterol levels, playing a role in treating cardiovascular diseases. It is also crucial in the preparation of nicotinic acid analogs known for their lipid-lowering effects .
In Industry:
Agrochemicals: Used as a starting material for synthesizing novel pesticides or herbicides.
Materials Science:
Comparison with Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- 6-Bromopyridine-3-carboxylic acid
- Methyl 5-bromopyridine-3-carboxylate
- 6-Chloropyridine-3-carboxylic acid
Uniqueness: Methyl 6-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chlorinated or iodinated counterparts. This unique reactivity makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for developing hypolipidemic agents .
Properties
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
Record name | Methyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-78-0 | |
Record name | Methyl 6-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-Bromonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 6-bromonicotinate in the synthesis of the new retinoid derivatives?
A1: this compound serves as a key reactant in the synthesis of retinoid derivative 1c []. The researchers employed a Suzuki coupling reaction, where this compound reacts with boronic acid derivative 2. This reaction forms an ester intermediate, which upon hydrolysis, yields the final retinoid derivative 1c [].
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